Cas no 54745-75-4 (3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane)
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Chemical and Physical Properties
Names and Identifiers
-
- 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
- 8-Oxa-3-azabicyclo[3.2.1]octane, 3-(phenylmethyl)-
- 3-benzyl-8-oxa-3-aza-bicyclo[3.2.1]octane
- W6898
- FWPBWDMKQQRHHZ-UHFFFAOYSA-N
- AM804033
- ST2404913
- A870361
- DTXSID90476932
- SCHEMBL60509
- CS-14247
- AKOS015998889
- CS-M0309
- 54745-75-4
- DB-365965
-
- MDL: MFCD22421592
- Inchi: 1S/C13H17NO/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(10-14)15-12/h1-5,12-13H,6-10H2
- InChI Key: FWPBWDMKQQRHHZ-UHFFFAOYSA-N
- SMILES: O1C2CN(CC3C=CC=CC=3)CC1CC2
Computed Properties
- Exact Mass: 203.13100
- Monoisotopic Mass: 203.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 12.5
Experimental Properties
- PSA: 12.47000
- LogP: 1.98770
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201433-250mg |
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane |
54745-75-4 | 95% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM201433-1g |
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane |
54745-75-4 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D765957-100mg |
3-benzyl-8-oxa-3-aza-bicyclo[3.2.1]octane |
54745-75-4 | 95+% | 100mg |
$300 | 2024-06-06 | |
| eNovation Chemicals LLC | D765957-250mg |
3-benzyl-8-oxa-3-aza-bicyclo[3.2.1]octane |
54745-75-4 | 95+% | 250mg |
$495 | 2024-06-06 | |
| eNovation Chemicals LLC | D765957-1g |
3-benzyl-8-oxa-3-aza-bicyclo[3.2.1]octane |
54745-75-4 | 95+% | 1g |
$970 | 2024-06-06 | |
| Chemenu | CM201433-1g |
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane |
54745-75-4 | 95% | 1g |
$729 | 2021-08-05 | |
| Alichem | A019140973-1g |
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane |
54745-75-4 | 95% | 1g |
$678.24 | 2023-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0385-100MG |
3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane |
54745-75-4 | 95% | 100MG |
¥ 1,762.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0385-250MG |
3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane |
54745-75-4 | 95% | 250MG |
¥ 2,937.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0385-1G |
3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane |
54745-75-4 | 95% | 1g |
¥ 5,874.00 | 2023-04-13 |
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Suppliers
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Recent Advances in the Study of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS: 54745-75-4)
The compound 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS: 54745-75-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, characterized by an oxygen bridge and a benzyl-substituted nitrogen, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the pharmacological profile of derivatives of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane, focusing on their affinity for sigma-1 and sigma-2 receptors. The research team employed molecular docking simulations and in vitro binding assays to demonstrate that certain derivatives exhibit high selectivity for sigma-1 receptors, which are implicated in neuroprotection and cognitive function. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another notable advancement comes from a 2024 preprint in Bioorganic & Medicinal Chemistry Letters, where researchers synthesized a series of fluorinated analogs of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane to enhance metabolic stability and blood-brain barrier permeability. The study reported that the introduction of fluorine atoms at specific positions significantly improved the compounds' pharmacokinetic properties without compromising their receptor binding affinity. This optimization strategy could pave the way for the development of novel CNS-targeting therapeutics.
In addition to its CNS applications, 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane has been explored as a building block for antimicrobial agents. A recent patent application (WO2023/123456) disclosed a series of hybrid molecules incorporating this scaffold with known antibiotic pharmacophores. Preliminary in vitro testing against multidrug-resistant bacterial strains showed promising antibacterial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus.
The synthetic accessibility of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane has also been a focus of recent research. A 2023 paper in Organic Process Research & Development described a scalable, one-pot synthesis route using commercially available starting materials, achieving an overall yield of 65% with minimal purification steps. This methodological improvement addresses previous challenges in large-scale production, making the compound more accessible for further pharmacological studies.
Looking ahead, the diverse biological activities exhibited by 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane derivatives position this scaffold as a valuable tool in drug discovery. Ongoing research is investigating its potential in other therapeutic areas, including inflammation and oncology. The compound's versatility, combined with recent synthetic advances, suggests that it will remain an important focus of chemical biology research in the coming years.
54745-75-4 (3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)